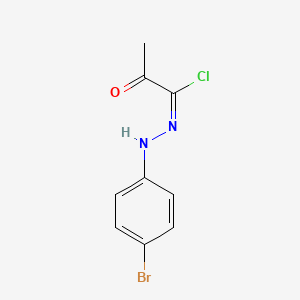
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is a chemical compound that features a bromophenyl group attached to a carbohydrazonoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride typically involves the reaction of 4-bromophenylhydrazine with an appropriate acyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxo compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various organic compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceuticals with potential therapeutic effects. Additionally, its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbohydrazonoyl chloride moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzyl Chloride: Similar in structure but lacks the carbohydrazonoyl chloride moiety.
4-Bromophenylhydrazine: Contains the bromophenyl group but differs in the functional groups attached.
4-Bromophenyl 4-Bromobenzoate: Another bromophenyl derivative with different substituents.
Uniqueness
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is unique due to the presence of both the bromophenyl and carbohydrazonoyl chloride groups
Propriétés
Formule moléculaire |
C9H8BrClN2O |
|---|---|
Poids moléculaire |
275.53 g/mol |
Nom IUPAC |
(1E)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9+ |
Clé InChI |
KNZABGDOPMGFMU-UKTHLTGXSA-N |
SMILES isomérique |
CC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl |
SMILES canonique |
CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


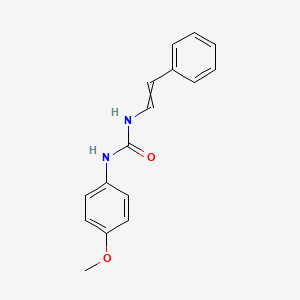
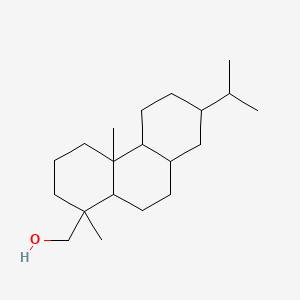
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)


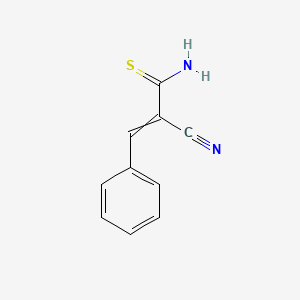

![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
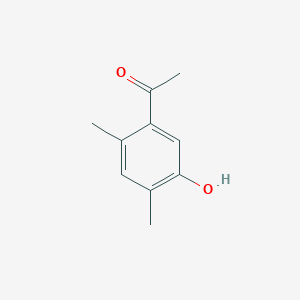
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
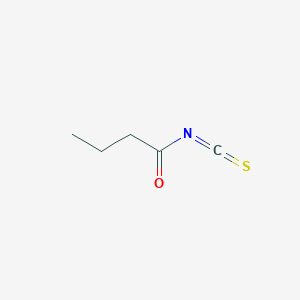
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
